6-(Bromomethyl)nicotinic acid
Description
Significance of Pyridine-Based Compounds in Contemporary Organic Synthesis
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.gov Its unique electronic properties, basicity, and ability to participate in a wide range of chemical transformations make it an invaluable component in the synthetic chemist's toolbox. nih.gov Pyridine and its derivatives are integral to the structure of essential biomolecules like the vitamin niacin (nicotinic acid) and coenzymes such as NAD and NADP. chemistryjournal.netnih.gov In the realm of pharmaceuticals, the pyridine motif is present in numerous approved drugs, underscoring its therapeutic relevance. nih.gov Furthermore, functionalized pyridines serve as crucial ligands in catalysis and as versatile intermediates in the construction of complex molecular frameworks. guidechem.com
Overview of Nicotinic Acid Derivatives in Academic Chemical Research
Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are a subclass of pyridine compounds that have garnered significant attention in academic research. chemistryjournal.netresearchgate.net Beyond its biological role as vitamin B3, the nicotinic acid scaffold is a versatile platform for the development of new bioactive molecules. nih.gov Researchers have extensively explored the synthesis and modification of nicotinic acid derivatives to create compounds with a wide array of pharmacological activities. nih.govresearchgate.net These derivatives have been investigated for their potential in treating various conditions, showcasing the broad therapeutic landscape of this class of compounds. The ability to introduce various functional groups onto the pyridine ring or modify the carboxylic acid moiety allows for the fine-tuning of their chemical and biological properties. researchgate.net
Positioning of 6-(Bromomethyl)nicotinic acid as a Versatile Synthetic Intermediate
Within the family of nicotinic acid derivatives, this compound and its esters stand out as particularly valuable synthetic intermediates. The presence of a reactive bromomethyl group at the 6-position of the pyridine ring provides a handle for a variety of chemical modifications. This functional group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. The dual functionality of a carboxylic acid (or its ester) and a reactive bromomethyl group makes this compound a bifunctional building block, enabling the synthesis of diverse and complex molecular structures. Its utility is particularly evident in the construction of novel heterocyclic systems and in the development of new therapeutic agents.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Solid |
| SMILES | O=C(O)C1=CC=C(N=C1)CBr |
| InChI Key | ISQLGKBALHPSQC-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is not a trivial, single-step process. It typically involves the initial preparation of a stable precursor, 6-methylnicotinic acid, followed by the selective bromination of the methyl group.
Synthesis of 6-Methylnicotinic Acid
The precursor, 6-methylnicotinic acid, can be synthesized through the oxidation of 2-methyl-5-ethylpyridine. A common method involves reacting 2-methyl-5-ethylpyridine with nitric acid at elevated temperatures and pressures. google.com This selective oxidation targets the ethyl group, converting it to a carboxylic acid while leaving the methyl group at the 6-position intact. The resulting 6-methylnicotinic acid can then be isolated and purified.
Following the synthesis of the acid, it is often converted to its methyl ester, methyl 6-methylnicotinate (B8608588), through Fischer esterification. This involves refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid, such as hydrogen chloride. This esterification step is often performed to protect the carboxylic acid group during the subsequent bromination reaction.
Bromination of the Methyl Group
The key step in the synthesis of the target compound is the radical bromination of the methyl group of methyl 6-methylnicotinate. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). nih.govchemicalbook.com The reaction is generally carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. chemicalbook.com The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of the pyridine ring, leading to the formation of a benzylic-type radical. This radical then reacts with NBS to afford the desired methyl 6-(bromomethyl)nicotinate and a succinimidyl radical, which continues the chain reaction. The resulting ester can then be hydrolyzed back to the carboxylic acid if required.
Research Findings on the Synthetic Utility of this compound Derivatives
The synthetic utility of methyl 6-(bromomethyl)nicotinate lies in the high reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups at the 6-position of the nicotinic acid scaffold.
| Reaction Type | Reagents/Conditions | Product Type |
| Amination | Amines | Aminomethyl derivatives |
| Thioether Formation | Thiols | Thioether derivatives |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl/heteroaryl substituted derivatives |
Amination Reactions
The bromomethyl group is an excellent electrophile for reactions with amines. For instance, it can react with various primary and secondary amines to yield the corresponding aminomethyl derivatives. This reaction is fundamental in the synthesis of more complex molecules, including ligands for metal coordination and precursors for biologically active compounds.
Thioether Formation
Similarly, the reaction of methyl 6-(bromomethyl)nicotinate with thiols provides a straightforward route to thioether derivatives. This transformation is valuable in medicinal chemistry for the synthesis of enzyme inhibitors and other therapeutic agents where a sulfur linkage is desired.
Suzuki Coupling
The versatility of the bromomethyl group extends to its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Although less common than with aryl halides, the C-Br bond in the bromomethyl group can be activated by a palladium catalyst to react with boronic acids. This allows for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of accessible nicotinic acid derivatives.
Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLGKBALHPSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272834 | |
| Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221323-59-7 | |
| Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221323-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromomethyl Nicotinic Acid and Analogous Bromomethyl Nicotinic Acid Derivatives
Strategies for Regioselective Bromination of Nicotinic Acid Precursors
The selective introduction of a bromine atom at the 6-position of the nicotinic acid ring system is a critical step in the synthesis of 6-(bromomethyl)nicotinic acid and its analogs. Researchers have explored both direct bromination techniques and the use of specifically substituted precursors to control the position of halogenation.
Direct Bromination Approaches at the 6-Position of Nicotinic Acid Scaffolds
Direct bromination of the nicotinic acid scaffold itself is challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic substitution. However, bromination of activated precursors, such as 6-methylnicotinic acid, provides a more viable route. The methyl group at the 6-position can be subjected to radical bromination to yield the desired this compound.
Commonly, N-bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride or cyclohexane (B81311) under reflux conditions. The general scheme for this transformation is as follows:
Reaction Scheme: Radical Bromination of 6-Methylnicotinic Acid
| Reactant | Reagents | Product |
|---|---|---|
| 6-Methylnicotinic acid | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound |
It is important to note that direct electrophilic bromination of the pyridine ring of nicotinic acid, if it were to occur, would preferentially take place at the 5-position due to the directing effects of the carboxyl group and the ring nitrogen. A Russian patent describes a method for preparing 5-bromonicotinic acid by reacting nicotinic acid with thionyl chloride followed by bromination at elevated temperatures in the presence of a Lewis acid catalyst. google.com
Synthesis from Specific Nicotinic Acid Esters and Derivatives (e.g., from ethyl 2,6-dimethylnicotinate)
An alternative and often more controlled approach involves starting with a pre-functionalized nicotinic acid derivative. For instance, the synthesis can commence from 6-methylnicotinic acid or its esters. medchemexpress.comnih.gov The synthesis of 6-methylnicotinic acid itself can be achieved through the selective oxidation of 2-methyl-5-alkylpyridines. google.com
Once 6-methylnicotinic acid or its ester is obtained, the subsequent benzylic bromination of the methyl group at the 6-position can be performed. The use of an ester protecting group for the carboxylic acid can prevent unwanted side reactions during the bromination step. For example, methyl 6-methylnicotinate (B8608588) can be synthesized via Fischer esterification of 6-methylnicotinic acid. This ester can then be brominated using NBS and a radical initiator. The final step would be the hydrolysis of the ester to afford this compound.
Table: Synthesis via Esterification and Bromination
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Esterification | 6-Methylnicotinic acid | Methanol (B129727), Acid catalyst | Methyl 6-methylnicotinate |
| 2. Bromination | Methyl 6-methylnicotinate | NBS, AIBN | Methyl 6-(bromomethyl)nicotinate |
| 3. Hydrolysis | Methyl 6-(bromomethyl)nicotinate | Aqueous acid or base | This compound |
This multi-step approach allows for greater control over the regioselectivity of the bromination, ensuring the formation of the desired 6-(bromomethyl) isomer.
Alternative Synthetic Routes to the this compound Scaffold
Beyond the direct and precursor-based bromination strategies, other synthetic methodologies can be envisioned for the construction of the this compound scaffold. These include functional group interconversions and considerations of decarboxylative halogenation reactions.
Exploration of Functional Group Interconversions
Functional group interconversion (FGI) represents a powerful set of strategies in organic synthesis where one functional group is transformed into another. ub.eduvanderbilt.edufiveable.meorganic-chemistry.orgimperial.ac.uk In the context of synthesizing this compound, a key FGI would be the conversion of a hydroxymethyl group at the 6-position into a bromomethyl group.
The precursor, 6-(hydroxymethyl)nicotinic acid, could potentially be synthesized from 6-methylnicotinic acid via oxidation or from a diester of pyridine-2,5-dicarboxylic acid through selective reduction. Once 6-(hydroxymethyl)nicotinic acid is obtained, several reagents can be employed to convert the primary alcohol to the corresponding bromide. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Interactive Table: Reagents for Hydroxymethyl to Bromomethyl Conversion
| Reagent | Conditions | Comments |
|---|---|---|
| Phosphorus tribromide (PBr₃) | Typically in an aprotic solvent like diethyl ether or THF. | Effective for converting primary and secondary alcohols to alkyl bromides. |
| Thionyl bromide (SOBr₂) | Often used with pyridine or in a solvent like benzene (B151609). | Another reliable method for alcohol to bromide conversion. |
| Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel reaction conditions. | Mild conditions, suitable for sensitive substrates. |
Considerations of Decarboxylative Halogenation in Related Nicotinic Acid Systems
Decarboxylative halogenation is a reaction where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. acs.orgnih.gov While not a direct route to this compound itself, this methodology could be considered for the synthesis of related brominated nicotinic acid derivatives. For example, the Hunsdiecker reaction and its modifications allow for the conversion of the silver salt of a carboxylic acid to an alkyl or aryl halide.
More recent advancements in photoredox catalysis have enabled milder and more general methods for decarboxylative halogenation. princeton.edursc.org These methods have been successfully applied to a broad range of (hetero)aryl carboxylic acids. princeton.edu For instance, a pyridinecarboxylic acid could potentially undergo decarboxylative bromination to yield a bromopyridine. While this would not directly form the bromomethyl group, it highlights a potential strategy for introducing bromine onto the pyridine scaffold, which could then be further elaborated.
It is noteworthy that the decarboxylation of nicotinic acid itself can lead to pyridine, especially when heated with a catalyst like copper chromite. wikipedia.org This underscores the reactivity of the carboxyl group on the pyridine ring and suggests that carefully controlled conditions would be necessary to achieve selective decarboxylative halogenation without complete removal of the carboxyl functionality.
Chemical Reactivity and Transformation Pathways of 6 Bromomethyl Nicotinic Acid
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a variety of nucleophiles. fiu.edu This reactivity is fundamental to the construction of more complex molecules derived from 6-(bromomethyl)nicotinic acid.
Formation of Ether and Thioether Derivatives
Alkoxides and thiolates, being potent nucleophiles, readily react with the electrophilic carbon of the bromomethyl group to form ethers and thioethers, respectively. These reactions are typically carried out under basic conditions to deprotonate the corresponding alcohol or thiol, thereby generating the active nucleophile.
Table 1: Examples of Ether and Thioether Formation
| Nucleophile | Reagent | Product |
| Alkoxide | Sodium methoxide | 6-(Methoxymethyl)nicotinic acid |
| Thiolate | Sodium thiophenoxide | 6-(Phenylthiomethyl)nicotinic acid |
Amination and Related Nitrogen-Containing Functionalizations
The bromomethyl group is susceptible to attack by various nitrogen-based nucleophiles, leading to the formation of a wide array of nitrogen-containing derivatives. Primary and secondary amines, for instance, can displace the bromide to yield the corresponding secondary and tertiary amines. This amination reaction is a cornerstone for the synthesis of many biologically active compounds. The Chichibabin reaction, while a direct amination of the pyridine (B92270) ring, highlights the general propensity of pyridine derivatives to react with nitrogen nucleophiles. scribd.com
Table 2: Amination and Related Reactions
| Nucleophile | Reagent | Product |
| Primary Amine | Ethylamine | 6-(Ethylaminomethyl)nicotinic acid |
| Secondary Amine | Dimethylamine | 6-(Dimethylaminomethyl)nicotinic acid |
| Azide | Sodium azide | 6-(Azidomethyl)nicotinic acid |
Coupling Reactions via the Bromomethyl Group
The bromomethyl group can participate in various carbon-carbon bond-forming reactions. For instance, it can react with organometallic reagents in coupling reactions, although this is less common than reactions with sp²-hybridized halides. More prevalent is its use as a precursor for organometallic reagents or for reactions with stabilized carbanions, such as those derived from malonic esters.
Reactions Involving the Pyridine Nitrogen Atom (e.g., Quaternization, Coordination)
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. wikipedia.org This allows for reactions such as quaternization and coordination to metal centers.
Alkylation of the pyridine nitrogen with alkyl halides leads to the formation of pyridinium (B92312) salts. wikipedia.org This quaternization process introduces a positive charge into the aromatic ring, which can significantly alter the reactivity of the molecule, making the ring more susceptible to nucleophilic attack. wikipedia.org
Furthermore, the pyridine nitrogen can act as a ligand, coordinating to various transition metals. The formation of such metal complexes can influence the electronic properties and reactivity of the nicotinic acid derivative. nih.gov For example, copper complexes of nicotinic acid have been investigated for their potential bioactivities. nih.gov
Transformations of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group of this compound can undergo a range of classical transformations. Esterification, typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. For example, reaction with methanol (B129727) produces methyl 6-(bromomethyl)nicotinate. uni.lu
Similarly, amidation can be achieved by activating the carboxylic acid, for instance by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine. These reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds.
Table 3: Carboxylic Acid Transformations
| Reaction | Reagent | Product |
| Esterification | Methanol, H₂SO₄ | Methyl 6-(bromomethyl)nicotinate |
| Amidation | Thionyl chloride, then Ammonia | 6-(Bromomethyl)nicotinamide |
Reductive Chemistry of this compound Derivatives
The reduction of derivatives of this compound can target different functional groups. The carboxylic acid or its ester derivative can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride. The pyridine ring itself can also be reduced under certain conditions. For example, reduction with lithium aluminum hydride can yield a mixture of dihydropyridines. wikipedia.org More specialized reducing agents, such as pyridine-borane, offer milder reduction capabilities. wikipedia.org
It is important to note that the presence of the reducible bromomethyl group adds a layer of complexity to these reactions, and chemoselectivity can be a significant challenge. Careful selection of reagents and reaction conditions is crucial to achieve the desired transformation.
Applications of 6 Bromomethyl Nicotinic Acid As a Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
6-(Bromomethyl)nicotinic acid is a versatile bifunctional molecule, possessing both a carboxylic acid and a reactive bromomethyl group on a pyridine (B92270) core. This unique combination of functional groups makes it a valuable starting material for the synthesis of a wide array of complex heterocyclic structures. The inherent reactivity of the bromomethyl group as an electrophile allows for facile substitution reactions with various nucleophiles, while the carboxylic acid group can be engaged in a range of transformations, including esterification, amidation, and cyclization reactions.
Synthesis of Diversely Substituted Nicotinic Acid Derivatives
The bromomethyl group at the 6-position of the nicotinic acid scaffold serves as a key handle for introducing diverse functionalities. This is primarily achieved through nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by a wide variety of nucleophiles. This reactivity allows for the systematic modification of the nicotinic acid core, leading to a library of derivatives with tailored chemical and physical properties.
The general reaction scheme involves the treatment of this compound, or its ester form, with a suitable nucleophile. The choice of nucleophile dictates the nature of the substituent introduced at the 6-position. For instance, reaction with amines, alcohols, thiols, and carbanions can lead to the formation of aminomethyl, alkoxymethyl, thiomethyl, and extended carbon chain derivatives, respectively. researchgate.net
Table 1: Potential Nicotinic Acid Derivatives via Nucleophilic Substitution
| Nucleophile (Nu-H) | Resulting 6-Substituent | Derivative Class |
| Primary/Secondary Amine (R₂NH) | -CH₂NR₂ | Aminomethylnicotinic acid |
| Alcohol (ROH) | -CH₂OR | Alkoxymethylnicotinic acid |
| Thiol (RSH) | -CH₂SR | Thiomethylnicotinic acid |
| Cyanide (CN⁻) | -CH₂CN | Cyanomethylnicotinic acid |
| Azide (N₃⁻) | -CH₂N₃ | Azidomethylnicotinic acid |
| Malonate Ester (CH₂(CO₂R)₂) | -CH₂CH(CO₂R)₂ | Malonylmethylnicotinic acid |
These reactions significantly expand the chemical space accessible from this compound, providing a platform for the development of new compounds with potential applications in medicinal chemistry and materials science. For example, the introduction of various aryl and heteroaryl groups can be achieved through Suzuki or other cross-coupling reactions, further diversifying the range of accessible derivatives. chemistryjournal.netnih.gov
Elaboration into Polycyclic and Fused Ring Systems
The dual functionality of this compound also provides a strategic advantage for the construction of more complex polycyclic and fused ring systems. The bromomethyl and carboxylic acid groups can participate in intramolecular cyclization reactions or act as anchor points for the sequential construction of additional rings.
One potential strategy involves an initial intermolecular reaction at the bromomethyl position, followed by an intramolecular cyclization involving the carboxylic acid group. For instance, reaction with an appropriate bifunctional nucleophile could set the stage for a subsequent ring-closing reaction to form a fused heterocyclic system. While direct examples starting from this compound are not extensively reported, established methodologies for the synthesis of fused pyridines can be conceptually applied. nih.govnih.gov
A plausible synthetic route towards a fused pyridone system could involve the initial conversion of the carboxylic acid of this compound to an ester. Subsequent reaction of the bromomethyl group with a β-keto ester in the presence of a base would yield an intermediate that, upon treatment with acid or base, could undergo an intramolecular condensation and cyclization to afford a dihydropyridopyridone derivative.
Furthermore, the nicotinic acid core itself can be a partner in annulation reactions. For instance, tandem condensation reactions of related pyridine derivatives have been shown to produce 5,6-fused 2-pyridone ring systems. nih.gov Adapting such strategies to this compound could open avenues to novel polycyclic scaffolds.
Utilization in Supramolecular Chemistry and Macrocyclic Systems
The rigid geometry of the pyridine ring and the reactive handles of this compound make it an attractive component for the construction of macrocyclic and supramolecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the substituents can be elaborated into larger structures.
Incorporation into Crown Ether Architectures
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. researchgate.net The incorporation of a nicotinic acid moiety into a crown ether framework can impart additional functionality, such as altered solubility, new binding sites, or redox activity. While the direct use of this compound in crown ether synthesis is not prominently documented, the synthesis of nicotinic acid crown ethers from closely related precursors like ethyl 2,6-bis(bromomethyl)nicotinate has been successfully demonstrated. nih.govfrontiersin.org
In these syntheses, the bis(bromomethyl)pyridine derivative is reacted with a polyethylene (B3416737) glycol or a substituted catechol under high-dilution conditions to favor intramolecular cyclization, leading to the formation of the macrocyclic crown ether. A similar approach could be envisioned for this compound, where the bromomethyl group would react with one end of a polyether chain, and the carboxylic acid (or a derivative thereof) would react with the other end to close the macrocycle.
Table 2: Examples of Nicotinic Acid-Containing Macrocycles
| Macrocycle Type | Precursor Example | Resulting Macrocycle Feature | Reference |
| Nicotinic Acid Crown Ether | Ethyl 2,6-bis(bromomethyl)nicotinate | Pyridine ring incorporated into the macrocycle backbone | nih.govfrontiersin.org |
| Nicotinic Acid Lariat (B8276320) Ether | 6-Hydroxymethyl-3-oxazolylpyridine | Nicotinic acid derivative as a sidearm on the macrocycle | frontiersin.org |
Design of Lariat Ether Derivatives
Lariat ethers are a class of macrocycles that feature a sidearm containing a donor group, which can cooperate with the macrocyclic ring to bind guest molecules with higher affinity and selectivity. The this compound scaffold is well-suited for the synthesis of lariat ethers.
The synthesis of 6-methylene bridged nicotinic acid lariat ethers has been reported, starting from a chiral 6-methyl-3-oxazolylpyridine. frontiersin.org This precursor is converted to the corresponding 6-hydroxymethyl derivative, which is then reacted with a monoaza lariat ether to attach the nicotinic acid-containing sidearm. frontiersin.org The use of this compound could provide a more direct route to such structures, where the bromomethyl group is used to alkylate the nitrogen atom of a pre-formed aza-crown ether, thereby tethering the nicotinic acid moiety as a lariat arm.
Role in the Development of Analogues for Mechanistic Chemical Biology Probes
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Mechanistic probes, in particular, are designed to provide insight into the function and mechanism of action of biological macromolecules such as enzymes and receptors. The structural features of this compound make it a promising scaffold for the design of such probes.
The nicotinic acid core is a recognized pharmacophore present in numerous biologically active molecules. chemistryjournal.netnih.gov This scaffold can serve as a recognition element to target specific protein binding sites. The key feature for its application in mechanistic probes is the reactive bromomethyl group. This group can act as an electrophilic warhead, capable of forming a covalent bond with a nucleophilic amino acid residue (such as cysteine, histidine, or lysine) in the active site or a nearby region of a target protein.
This covalent modification can be used to:
Irreversibly inhibit enzyme activity: By permanently blocking the active site, the probe can be used to study the consequences of long-term inhibition.
Map ligand binding sites: The site of covalent attachment can be identified through techniques like mass spectrometry-based proteomics, providing valuable information about the protein's structure and ligand-binding pocket.
Trap transient protein-protein interactions: If the probe binds at an interface, it can be used to stabilize and identify transient interaction partners.
While specific examples of mechanistic probes derived directly from this compound are not abundant in the literature, the principles of designing affinity-based and activity-based probes strongly support its potential in this area. The combination of a known biological scaffold with a reactive chemical handle is a powerful strategy for the development of sophisticated tools for chemical biology research.
Application in Parallel Synthesis and Combinatorial Chemistry Programs
The versatility of this compound and its derivatives as building blocks extends into the realm of high-throughput synthesis methodologies, including parallel synthesis and combinatorial chemistry. These strategies are pivotal in modern drug discovery, enabling the rapid generation of large, structurally diverse compound libraries for screening against biological targets. The reactive bromomethyl group, coupled with the synthetically adaptable carboxylic acid or ester functionality on the pyridine ring, makes this scaffold an attractive starting point for creating focused and diverse chemical libraries.
A notable application of a this compound derivative is found in the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors. In a recent patent, methyl 6-(bromomethyl)nicotinate was utilized as a key building block to generate a series of potent and selective HDAC6 inhibitors. google.com The core synthetic strategy involved the etherification of a phenolic substrate with methyl 6-(bromomethyl)nicotinate. google.com This reaction, where the bromomethyl group serves as an electrophile, is highly amenable to parallel synthesis. By employing a diverse array of phenolic starting materials, a library of compounds with varied substituents can be efficiently synthesized.
The general reaction scheme is depicted below:
Image of a general reaction scheme where a phenol (B47542) reacts with methyl 6-(bromomethyl)nicotinate to form an ether.
This approach allows for the systematic exploration of the chemical space around the nicotinic acid core. The variability in the phenolic partner can introduce a wide range of functionalities, influencing the compound's physicochemical properties, binding affinity, and selectivity for the target enzyme. While the patent describes the synthesis of specific compounds, this methodology is inherently suited for a combinatorial approach where a matrix of phenols and other reactants can be used to generate a large library of related molecules.
The table below illustrates a representative example from the patent, showcasing the type of compound synthesized using this building block. google.com
| Reactant 1 (Phenol) | Reactant 2 (Nicotinate Derivative) | Product |
| Substituted Phenol | Methyl 6-(bromomethyl)nicotinate | Methyl 6-((aryloxy)methyl)nicotinate derivative |
This example underscores the utility of this compound derivatives in constructing libraries of potential therapeutic agents. The ability to systematically modify the structure and evaluate the impact on biological activity is a cornerstone of modern medicinal chemistry and drug discovery programs.
Although extensive, publicly available libraries explicitly detailing the use of this compound in large-scale combinatorial programs are not widespread, its inherent reactivity and the demonstrated application in targeted synthesis highlight its significant potential. The principles of diversity-oriented synthesis can be readily applied to this building block, suggesting that its use in generating novel chemical entities for biological screening is an area of ongoing interest.
Mechanistic Investigations and Reaction Dynamics Involving 6 Bromomethyl Nicotinic Acid
Elucidation of Bromination Reaction Mechanisms for Nicotinic Acid Derivatives
The synthesis of 6-(bromomethyl)nicotinic acid typically proceeds from its precursor, 6-methylnicotinic acid, via a free-radical bromination reaction. This class of reaction is fundamental in organic synthesis for the functionalization of alkyl-substituted aromatic compounds. byjus.comnumberanalytics.com The mechanism involves the substitution of a hydrogen atom on the methyl group with a bromine atom, facilitated by a radical chain process. numberanalytics.com
The reaction is commonly initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN). byjus.comyoutube.com The process unfolds in three key stages: initiation, propagation, and termination. byjus.comnumberanalytics.com
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS (or Br-Br bond if bromine is used) to generate a bromine radical (Br•). byjus.com
Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of 6-methylnicotinic acid. This step is highly selective for the benzylic-like position due to the resonance stabilization of the resulting pyridyl-methyl radical. The electron-deficient pyridine (B92270) ring influences the stability of this radical intermediate. The newly formed radical then reacts with another molecule of NBS (or Br₂) to yield the product, this compound, and a new bromine radical, which continues the chain reaction. numberanalytics.comyoutube.commasterorganicchemistry.com
Termination: The chain reaction concludes when radicals are consumed through various recombination pathways, such as two bromine radicals combining to form Br₂. byjus.com
The regioselectivity of bromination on substituted pyridines is a critical factor. For nicotinic acid derivatives, the position of the methyl group on the pyridine ring significantly influences reactivity. Bromination of a methyl group at the 3-position of pyridine is often unsuccessful, with ring substitution sometimes occurring instead. daneshyari.com In contrast, methyl groups at the 2-, 4-, and 6-positions are more amenable to side-chain bromination. The stability of the radical intermediate is a key determinant of the reaction's success and regioselectivity. youtube.comdaneshyari.com The benzylic-like radical at the 6-position of the nicotinic acid ring system is stabilized, favoring the formation of this compound.
Solvents also play a crucial role in the selectivity and efficiency of radical bromination. sci-hub.se While carbon tetrachloride (CCl₄) is a classic solvent for these reactions, its use has diminished due to toxicity. Alternative solvents are chosen based on their ability to promote reactivity without interfering with the radical process. For instance, benzene (B151609) has been noted to potentially form a π-complex with bromine radicals, which can alter reactivity. sci-hub.se
Table 1: Key Stages of Free-Radical Bromination
| Stage | Description | Key Species Involved |
| Initiation | Formation of initial bromine radicals. | N-Bromosuccinimide (NBS), UV light/initiator, Bromine radical (Br•) |
| Propagation | A chain reaction involving abstraction of a hydrogen atom and formation of the product. | 6-methylnicotinic acid, Bromine radical (Br•), Pyridyl-methyl radical, this compound |
| Termination | Consumption of radicals to end the chain reaction. | Bromine radicals (Br•), other radical species |
Detailed Studies on Nucleophilic Substitution Reaction Pathways at the Bromomethyl Center
The bromomethyl group at the 6-position of the nicotinic acid ring is a reactive site for nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the leaving group (bromide) is attached to a carbon adjacent to an aromatic ring. The carbon-bromine bond is polarized, and the stability of potential carbocation intermediates or transition states is influenced by the adjacent pyridine ring.
The primary reaction pathways for nucleophilic substitution are the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative pathway depends on several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring.
In an Sₙ2 reaction , a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents.
In an Sₙ1 reaction , the reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a carbocation intermediate. This pyridyl-methyl carbocation is stabilized by resonance with the adjacent pyridine ring. In the second step, a nucleophile attacks the carbocation to form the final product. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate.
The Kröhnke pyridine synthesis provides a classic example of nucleophilic substitution at a bromomethyl group attached to a pyridine ring. wikipedia.org In this reaction, a pyridine derivative reacts with an α-bromo ketone (or a similar bromomethyl compound) to form a pyridinium (B92312) salt, which can then be used in subsequent cyclization reactions. wikipedia.org This initial step demonstrates the susceptibility of the bromomethyl group to attack by a nucleophile like the pyridine nitrogen.
The electronic nature of the nicotinic acid moiety plays a dual role. The electron-withdrawing carboxylic acid group and the inherent electron-deficient character of the pyridine nitrogen can destabilize an adjacent positive charge, potentially disfavoring a pure Sₙ1 pathway. wikipedia.org However, the nitrogen's lone pair and the ring's π-system can participate in resonance stabilization of the carbocation. The precise balance of these inductive and resonance effects determines the favored mechanistic pathway.
Table 2: Comparison of Sₙ1 and Sₙ2 Pathways for this compound
| Feature | Sₙ1 Pathway | Sₙ2 Pathway |
| Mechanism | Two steps, via a carbocation intermediate | One concerted step |
| Rate Determining Step | Formation of the carbocation | Nucleophilic attack |
| Intermediate | Pyridyl-methyl carbocation | None (Transition state) |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Reactivity Influence | Stabilized by resonance with the pyridine ring | Sensitive to steric hindrance at the reaction center |
Mechanistic Insights from Related Bromomethyl-Substituted Pyridine Systems
Insights into the reaction dynamics of this compound can be gleaned from studies on analogous bromomethyl-substituted pyridine and pyrimidine (B1678525) systems. These related structures offer a window into fundamental processes like electron transfer and the role of non-covalent interactions in directing reactivity and function.
The pyridine ring, being electron-deficient, influences the chemical behavior of its substituents. In contrast to electron-rich systems like benzene, the pyridine ring makes electrophilic aromatic substitution more difficult while facilitating nucleophilic substitution on the ring itself. wikipedia.orgnih.gov This electron-deficient nature impacts the stability and reactivity of radicals or ions formed on a substituent, such as the bromomethyl group.
Recent research into heterogeneous catalysis has highlighted the role of pyridine-containing structures in complex coupling reactions. For example, nickel single-atom catalysts supported on carbon nitride have been used for C(sp²)–C(sp³) coupling reactions involving aryl halides. acs.org In these systems, radical intermediates are generated, and their subsequent reaction pathways are controlled by ligands, which can include bipyridyl structures. acs.org This demonstrates how the pyridine moiety can be integral to catalytic cycles involving radical and organometallic intermediates.
Furthermore, studies on pyrimidine derivatives, which are structurally related to pyridines, have shown that the presence of halogens can significantly influence their free-radical scavenging properties. nih.gov The electronic effects of substituents like bromine can modulate the ability of the heterocyclic system to interact with and neutralize radicals. This is relevant to understanding the stability and subsequent reactions of the pyridyl-methyl radical formed during the bromination of 6-methylnicotinic acid.
In the context of photochromic materials, supramolecular interactions involving substituted pyridines are crucial. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, influencing the molecule's conformation and photochemical properties. While not directly studying this compound, these investigations into related systems underscore the importance of the pyridine nitrogen and ring substituents in controlling reaction mechanisms and molecular behavior through both covalent and non-covalent interactions.
Computational and Theoretical Approaches to 6 Bromomethyl Nicotinic Acid and Its Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties
A comprehensive investigation into the electronic structure and ground state properties of 6-(bromomethyl)nicotinic acid would typically employ Density Functional Theory (DFT). This computational method is well-suited for determining the optimized molecular geometry, vibrational frequencies, and electronic properties of organic molecules.
For related compounds, such as 6-methylnicotinic acid, DFT calculations using basis sets like 6-311+G(d,p) have been effectively used to determine equilibrium geometry and harmonic frequencies. uni.lusigmaaldrich.com Similar studies on other niacin derivatives have also utilized the B3LYP/6-311(d, p) level of theory to explore their electronic structures. Such an analysis for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its lowest energy state.
Furthermore, DFT allows for the calculation of various electronic properties that are key to understanding the molecule's reactivity and intermolecular interactions. These properties include the dipole moment, polarizability, and the molecular electrostatic potential (MESP). The MESP map, for instance, would visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. In studies of 6-methylnicotinic acid, MESP analysis has identified electron-rich areas around the oxygen and nitrogen atoms. uni.lu
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
| Property | Predicted Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | a.u. |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.
Molecular Orbital Analysis and Prediction of Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and its participation in chemical reactions. Analysis of these orbitals for this compound would provide insights into its electron-donating and electron-accepting capabilities.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. uni.lu A smaller gap generally suggests higher reactivity. For instance, the calculated HOMO-LUMO gap for 6-methylnicotinic acid is 5.4352 eV. uni.lu A similar analysis for this compound would elucidate the influence of the bromomethyl group on the electronic properties of the nicotinic acid scaffold.
Furthermore, the nature of electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an electronic spectrum. bath.ac.ukresearchgate.net The analysis can identify the specific molecular orbitals involved in the most probable electronic transitions, such as π → π* or n → π* transitions, which are common in aromatic systems like pyridine (B92270). wikipedia.org
Table 2: Predicted Electronic Transitions for this compound from TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Value | Value | Value |
| S0 → S2 | Value | Value | Value |
| S0 → S3 | Value | Value | Value |
Note: This table illustrates the kind of data that would be obtained from TD-DFT calculations to predict the UV-visible absorption spectrum.
Modeling of Reaction Pathways, Transition States, and Energy Profiles
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this approach could be used to study various reactions, such as nucleophilic substitution at the bromomethyl group, which is a key feature of its reactivity.
By mapping the potential energy surface of a reaction, computational methods can determine the minimum energy pathway from reactants to products. This involves locating the transition state structure, which is the highest point on the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
While specific reaction pathway models for this compound are not documented, the general methodology is well-established. For example, computational studies have been used to explore the transition states of enzymatic reactions involving nicotinic acid degradation, providing insights into the reaction mechanisms at a molecular level. nih.gov A similar approach for this compound could clarify its synthetic utility and degradation pathways.
Computational Investigations of Supramolecular Assemblies Involving Nicotinic Acid Derivatives
The carboxylic acid and pyridine nitrogen of this compound make it a prime candidate for forming supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. Computational methods can be employed to investigate the geometry, stability, and electronic properties of these assemblies.
Studies on the interaction of nicotinic acid with other molecules, such as uracil (B121893) derivatives, have utilized DFT to analyze the strength and nature of hydrogen bonds in the resulting complexes. These studies calculate interaction energies and analyze the electron density at bond critical points to characterize the non-covalent bonds.
For this compound, computational investigations could explore the formation of dimers, coordination complexes with metal ions, or its inclusion in host-guest systems. Such studies are crucial for understanding its behavior in the solid state and its potential applications in crystal engineering and materials science. Research on the supramolecular interactions of biomolecules within metal-organic frameworks (MOFs) highlights the utility of computational modeling in this field, though specific examples involving this compound are not available. bath.ac.uk
Analysis of Solvation Effects and Environmental Influences on Reactivity and Photophysical Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers various solvation models to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. faccts.de
These models can be applied to this compound to predict how its geometry, electronic properties, and reactivity would change in different solvents. For example, the stability of different conformers of the carboxylic acid group might vary with solvent polarity. Solvation models are also critical for accurately predicting photophysical properties, as the energies of electronic transitions can be sensitive to the solvent environment. researchgate.net
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Studies on nicotinamide (B372718) in mixed solvents have used a combination of experimental and computational approaches to understand its solvation state. researchgate.net A similar investigation for this compound would provide a deeper understanding of its behavior in solution.
Future Research Directions and Unexplored Avenues for 6 Bromomethyl Nicotinic Acid Research
Development of Novel Catalytic and Asymmetric Synthetic Methodologies
The synthesis of nicotinic acid derivatives has been a subject of extensive research, transitioning from harsh chemical methods to more refined catalytic processes. nih.govfrontiersin.org However, the specific domain of asymmetric synthesis involving 6-(bromomethyl)nicotinic acid remains largely uncharted territory. The development of novel catalytic strategies, particularly those that can control stereochemistry, is a critical frontier.
Future research should focus on asymmetric organocatalysis and transition-metal catalysis to access chiral molecules derived from this compound. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for creating enantiomerically pure compounds under mild conditions. mdpi.com For instance, chiral amines or phosphoric acids could be investigated for their ability to catalyze enantioselective transformations at the bromomethyl position or through reactions involving the carboxylic acid. The "iminium-ion" concept, a successful activation mode in asymmetric synthesis, could be explored for reactions involving derivatives of the nicotinic acid core. mdpi.com
Similarly, metal-catalyzed cross-coupling reactions offer a modular approach to introduce a wide array of substituents. The development of chiral ligands for transition metals like palladium, copper, or rhodium could enable asymmetric coupling reactions at the bromomethyl group. A key challenge and opportunity lie in designing catalytic systems that can differentiate between the two reactive sites on the molecule, allowing for selective and stereocontrolled functionalization. The synthesis of chiral alcohols via asymmetric catalytic reduction is a key step in producing optically active compounds and could be applied to derivatives of this compound. wipo.int
| Catalytic Approach | Potential Catalyst Type | Target Transformation | Rationale and Research Goal |
|---|---|---|---|
| Organocatalysis | Chiral Brønsted Acids (e.g., CPA) | Enantioselective nucleophilic substitution at the bromomethyl group | To achieve high enantioselectivity in C-C or C-heteroatom bond formation without using metal catalysts. researchgate.net |
| Transition-Metal Catalysis | Palladium with Chiral Phosphine Ligands | Asymmetric cross-coupling reactions (e.g., Suzuki, Sonogashira) | To introduce diverse chiral side chains onto the pyridine (B92270) ring system. |
| Biocatalysis | Engineered Halohydrin Dehalogenases or Reductases | Enantioselective conversion of the bromomethyl group to a chiral alcohol or amine | To leverage the high selectivity and mild reaction conditions of enzymatic catalysis for green synthesis. nih.govfrontiersin.org |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric alkylation of pronucleophiles | To perform enantioselective alkylations under mild, biphasic conditions, enhancing practicality and scalability. mdpi.com |
Exploration of New Applications in Materials Science
The unique electronic and structural characteristics of the pyridine ring, combined with the reactive handles of the bromomethyl and carboxylic acid groups, make this compound an attractive building block for advanced materials. While its derivatives have been explored in medicinal chemistry, its potential in materials science is an area ripe for investigation.
Future research could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs). The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, or catalysis. The bromomethyl group could then be post-synthetically modified to introduce additional functionality within the pores of the framework.
Furthermore, the pyridine core is a common component in organic light-emitting diodes (OLEDs) and other organic electronic materials. The ability to functionalize this compound at two different positions could allow for the synthesis of novel conjugated molecules and polymers with tailored photophysical properties. Research into its use as a monomer for condensation polymerization or as a precursor for functional dyes and pigments could yield materials with unique optical or electronic characteristics. The investigation of nicotinic acid derivatives in sensor technology, for instance as gas sensors, also represents a promising, albeit nascent, research direction. nih.gov
| Material Class | Role of this compound | Potential Application | Rationale |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker | Gas storage, catalysis, chemical sensing | The carboxylate can coordinate to metal centers, while the bromomethyl group allows for post-synthetic modification. |
| Conducting Polymers | Functionalized monomer | Organic electronics, sensors, battery components | The pyridine ring can be part of a conjugated backbone, with functional groups allowing for tuning of electronic properties and processability. |
| Functional Surfaces | Surface modification agent | Biocompatible coatings, anti-fouling surfaces | The carboxylic acid can anchor the molecule to a surface (e.g., metal oxide), while the reactive bromide allows for further functionalization. |
| Liquid Crystals | Core structural unit | Display technologies, optical switches | The rigid pyridine core can be incorporated into mesogenic structures, with functional groups enabling the design of specific phase behaviors. |
Integration with Flow Chemistry and Sustainable Synthetic Practices
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. Future research on this compound should align with these principles by integrating flow chemistry and other sustainable practices. strath.ac.uk Traditional batch synthesis often involves challenges with heat transfer, mixing, and safety, especially for reactive intermediates.
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. The synthesis of this compound and its derivatives could be significantly optimized using flow reactors, potentially enabling reactions that are difficult to control in batch mode. This approach also facilitates easier scale-up from laboratory to industrial production.
In addition to flow chemistry, a focus on green chemistry principles is paramount. This includes the use of environmentally benign solvents, minimizing waste through high atom economy reactions, and leveraging biocatalysis. strath.ac.uk As seen in the broader production of nicotinic acid, enzymatic methods offer a promising alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. frontiersin.orgnih.gov Future work could focus on discovering or engineering enzymes that can act on precursors to this compound, thereby reducing the environmental footprint of its synthesis.
Advancement of Computational Models for Predictive Reactivity and Design
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby accelerating the design of new molecules and materials. The application of advanced computational models represents a significant opportunity in the study of this compound.
Density Functional Theory (DFT) calculations can be employed to model the reactivity of the different functional groups on the molecule, predict the outcomes of various synthetic transformations, and elucidate the mechanisms of novel catalytic reactions. nih.gov This predictive capability can guide experimental work, saving time and resources by identifying the most promising synthetic routes and catalyst systems before they are tested in the lab.
Moreover, molecular modeling can be used to design new derivatives of this compound with specific properties. For example, by modeling the interaction of potential derivatives with biological targets like enzymes or receptors, researchers can design new drug candidates. nih.gov In materials science, computational screening can predict the electronic, optical, and mechanical properties of polymers or MOFs incorporating this scaffold, enabling the rational design of new materials. frontiersin.org While some studies have explored the computational modeling of nicotinic acid derivatives, there is vast potential in applying these methods specifically to predict and guide the future applications of this compound. nih.govnih.gov
Q & A
Q. What are the optimal synthetic conditions for preparing 6-(Bromomethyl)nicotinic acid?
Methodological Answer: The synthesis typically involves bromination of methylnicotinate derivatives under inert atmospheres (e.g., N₂) to prevent side reactions. For example, in a protocol adapted from a pteridine derivative synthesis, 6-(bromomethyl) intermediates are generated using anhydrous dimethylacetamide (DMA) as a solvent at 55°C for 72 hours, followed by neutralization with triethylamine (Et₃N) . Key considerations include:
- Temperature control : Prolonged heating at 55°C ensures complete reaction.
- Workup : Dilution with water precipitates impurities while retaining the brominated product.
- Purification : Column chromatography or recrystallization may be required to isolate high-purity product.
Q. How can the acidity of this compound be experimentally determined?
Methodological Answer: The carboxylic acid group’s pKa can be measured using pH titration coupled with UV-Vis spectroscopy. Bromothymol blue or phenolphthalein indicators (yellow for acidic, blue for basic) help track protonation states . For precise results:
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify bromomethyl (δ ~4.3 ppm for CH₂Br) and aromatic protons (δ ~8–9 ppm for pyridine ring) .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups.
- THz spectroscopy : Resolves intermolecular vibrations (e.g., torsion modes) to distinguish it from nicotinamide derivatives .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
Q. What are the common impurities in synthesized this compound, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., nicotinic acid derivatives) or debrominated species.
- Purification :
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound under acidic conditions?
Methodological Answer: In acidic media, peroxomonosulfate (HSO₅⁻) oxidizes the compound via a proton-transfer mechanism. Key steps:
Protonation : The carboxylic acid group becomes protonated, enhancing electrophilicity.
Rate-limiting step : Attack of HSO₅⁻ on the bromomethyl group, forming a sulfonate intermediate.
Decarboxylation : Release of CO₂ generates a brominated pyridyl radical.
Kinetic analysis : Second-order kinetics (first-order in both substrate and oxidant) are observed, with H⁺ retardation due to equilibrium shifts .
Q. How does the bromomethyl group influence cross-coupling reactivity in metal-catalyzed reactions?
Methodological Answer: The bromomethyl moiety facilitates Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki reaction : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in DMA at 55°C (see Table 1) .
- Substrate design : The electron-withdrawing pyridine ring enhances oxidative addition to Pd(0).
Q. Table 1: Representative Cross-Coupling Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | DMA | 55 | 78 | |
| CuI | 1,10-Phen | DMF | 100 | 65 |
Q. How can computational methods predict the vibrational modes of this compound?
Methodological Answer:
Q. What are the challenges in synthesizing this compound derivatives for RXR receptor studies?
Methodological Answer:
- Steric hindrance : The bromomethyl group complicates esterification/amidation. Use bulky bases (e.g., DBU) to deprotonate the carboxylic acid.
- Functionalization : Methyl ester derivatives (e.g., 6-[(Pentamethyltetrahydronaphthalene)cyclopropyl]nicotinic acid methyl ester) require microwave-assisted coupling for regioselectivity .
Q. How do competing nucleophiles affect substitution reactions at the bromomethyl site?
Methodological Answer:
- Competitive kinetics : In aqueous/organic biphasic systems, nucleophiles (e.g., OH⁻, NH₃) exhibit varying SN2 reactivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor bromide displacement over hydrolysis.
- Monitoring : Use LC-MS to track intermediates and optimize reaction time/temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
